molecular formula C9H8BrClO3S B6151241 6-bromo-3,4-dihydro-2H-1-benzopyran-8-sulfonyl chloride CAS No. 2001955-99-1

6-bromo-3,4-dihydro-2H-1-benzopyran-8-sulfonyl chloride

Cat. No.: B6151241
CAS No.: 2001955-99-1
M. Wt: 311.6
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Description

6-bromo-3,4-dihydro-2H-1-benzopyran-8-sulfonyl chloride is a chemical compound that belongs to the class of benzopyran derivatives. Benzopyrans are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, is characterized by the presence of a bromine atom at the 6th position, a sulfonyl chloride group at the 8th position, and a dihydro-benzopyran ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3,4-dihydro-2H-1-benzopyran-8-sulfonyl chloride typically involves the bromination of a benzopyran precursor followed by the introduction of the sulfonyl chloride group. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3,4-dihydro-2H-1-benzopyran-8-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines, alcohols, or thiols in the presence of a base such as triethylamine or pyridine.

    Reduction: Reducing agents like LiAlH4 or hydrogen gas with a palladium catalyst.

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

Mechanism of Action

The mechanism of action of 6-bromo-3,4-dihydro-2H-1-benzopyran-8-sulfonyl chloride is primarily based on its ability to interact with nucleophiles due to the presence of the sulfonyl chloride group. This interaction can lead to the formation of covalent bonds with biological targets, potentially inhibiting or modifying their function. The bromine atom may also play a role in enhancing the compound’s reactivity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-3,4-dihydro-2H-1-benzopyran-8-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which makes it highly reactive towards nucleophiles. This reactivity is advantageous in various synthetic applications, allowing for the formation of a wide range of derivatives .

Properties

CAS No.

2001955-99-1

Molecular Formula

C9H8BrClO3S

Molecular Weight

311.6

Purity

95

Origin of Product

United States

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